Scientific Field: Clinical Pharmacology
Application Summary: This study investigated the effects of cotrimoxazole on the plasma concentration-time profiles of loperamide and its oxide.
Methods of Application: Cotrimoxazole (960 mg, twice daily) was administered for 24 h before and 48 h after an oral dose of loperamide oxide (4 mg) or loperamide (4 mg).
Scientific Field: Pharmacology
Application Summary: Loperamide, a butyramide derivative, is used for symptomatic control of acute non-specific diarrhoea and chronic diarrhoea.
Methods of Application: Loperamide reduces gastrointestinal motility in animals and man.
Application Summary: The study evaluated the efficacy of XCQ in alleviating clinical symptoms in a mouse model of STC induced by loperamide.
Methods of Application: The application of loperamide leads to a decrease in intestinal transport and fecal water, which is used to establish the animal model of STC.
Scientific Field: Clinical Pharmacology
Application Summary: Loperamide Hydrochloride Capsules (loperamide hydrochloride) is indicated for the control and symptomatic relief of acute nonspecific diarrhea in patients 2 years of age and older
Methods of Application: The medication is taken orally.
Scientific Field: Oncology
Application Summary: As an off-label use, it is often used to manage chemotherapy-related diarrhea.
Scientific Field: Gastroenterology
Application Summary: It is often used for this purpose in irritable bowel syndrome, inflammatory bowel disease, and short bowel syndrome.
Loperamide oxide is a derivative of loperamide, an opioid receptor agonist primarily used as an antidiarrheal medication. The chemical structure of loperamide oxide is represented as C29H33ClN2O3, and it is classified as a N-oxide of loperamide. This modification enhances its solubility and alters its pharmacokinetic properties compared to its parent compound, making it a subject of interest in pharmacological studies .
Loperamide oxide can be synthesized through the oxidation of loperamide using various oxidizing agents, such as hydrogen peroxide. The reaction typically involves the conversion of the nitrogen atom in loperamide into an N-oxide functional group, which can affect its interaction with biological systems. The general reaction can be summarized as follows:
This transformation can also lead to the formation of other metabolites, including N-demethylated forms of loperamide .
The synthesis of loperamide oxide typically involves the following steps:
Loperamide oxide has potential applications in various fields:
Interactions of loperamide oxide with other drugs and biological systems are crucial for understanding its safety profile. Like loperamide, it may interact with P-glycoprotein inhibitors, which could influence its ability to cross the blood-brain barrier and produce central nervous system effects. Studies have indicated that concurrent administration with certain inhibitors can lead to increased central opioid activity, necessitating caution in clinical settings .
Loperamide oxide shares structural similarities with several other compounds that act on opioid receptors or have related pharmacological properties. Below are some comparable compounds:
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Loperamide | Yes | Antidiarrheal | Limited central nervous system effects due to poor blood-brain barrier penetration |
Diphenoxylate | Yes | Antidiarrheal | Has central nervous system activity; often combined with atropine |
Haloperidol | Yes | Antipsychotic | Primarily acts on dopamine receptors; distinct therapeutic use |
N-Desmethyl Loperamide | Yes | Metabolite of Loperamide | Less potent than parent compound; primarily inactive |
Oxycodone | Yes | Pain relief | Stronger central nervous system effects; higher potential for abuse |
Loperamide oxide's distinct N-oxide functional group differentiates it from these compounds, potentially altering its pharmacodynamics and pharmacokinetics .
Acute Toxic;Irritant;Health Hazard